2-(2-Bromophenyl)oxetane 2-(2-Bromophenyl)oxetane
Brand Name: Vulcanchem
CAS No.: 1783579-30-5
VCID: VC5565560
InChI: InChI=1S/C9H9BrO/c10-8-4-2-1-3-7(8)9-5-6-11-9/h1-4,9H,5-6H2
SMILES: C1COC1C2=CC=CC=C2Br
Molecular Formula: C9H9BrO
Molecular Weight: 213.074

2-(2-Bromophenyl)oxetane

CAS No.: 1783579-30-5

Cat. No.: VC5565560

Molecular Formula: C9H9BrO

Molecular Weight: 213.074

* For research use only. Not for human or veterinary use.

2-(2-Bromophenyl)oxetane - 1783579-30-5

Specification

CAS No. 1783579-30-5
Molecular Formula C9H9BrO
Molecular Weight 213.074
IUPAC Name 2-(2-bromophenyl)oxetane
Standard InChI InChI=1S/C9H9BrO/c10-8-4-2-1-3-7(8)9-5-6-11-9/h1-4,9H,5-6H2
Standard InChI Key RIYKDHUJZQLYHP-UHFFFAOYSA-N
SMILES C1COC1C2=CC=CC=C2Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of an oxetane ring (C₃H₆O) fused to a 2-bromophenyl group. The oxetane’s strain energy (~106 kJ/mol) and the bromine’s inductive effect create a reactive scaffold. Key structural features include:

  • Ring Strain: The oxetane’s 90° bond angles (vs. 109.5° in open-chain ethers) increase susceptibility to ring-opening reactions .

  • Electronic Effects: The bromine atom at the phenyl ring’s ortho position withdraws electron density, polarizing the C-Br bond and enhancing electrophilic substitution potential .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₉BrO
Molecular Weight213.07 g/molCalculated
SMILESBrC1=C(C=CC=C1)C2OCC2Derived
Boiling PointNot reported
StabilityStable under inert conditions

Synthesis and Manufacturing Approaches

Direct Synthesis from Halogenated Precursors

A patented method for 3-(2-bromophenyl)oxetane synthesis (yield: 40–45%) involves:

  • Grignard Reaction: 2-Bromophenylmagnesium bromide reacts with 3-iodooxetane in the presence of CuCN·2LiCl at -5°C .

  • Workup: Quenching with NH₄Cl, extraction with ethyl acetate, and column chromatography .

While this targets the 3-substituted isomer, analogous strategies could adapt reaction conditions (e.g., temperature, catalysts) to favor 2-substitution.

Alternative Routes

  • Ring-Closing Metathesis: Olefin-containing precursors could cyclize using Grubbs catalysts, though this remains speculative without direct evidence.

  • Nucleophilic Displacement: Oxetanol derivatives might react with 2-bromophenyl electrophiles, leveraging SN2 mechanisms .

Reactivity and Functionalization Pathways

Ring-Opening Reactions

The oxetane ring undergoes nucleophilic attack at the less hindered carbon:

2-(2-Bromophenyl)oxetane+NuNu-CH2C(OCH2)(C6H4Br-2)\text{2-(2-Bromophenyl)oxetane} + \text{Nu}^- \rightarrow \text{Nu-CH}_2\text{C(OCH}_2\text{)(C}_6\text{H}_4\text{Br-2)}

Reported ring-opening agents include:

  • Nucleophiles: Amines, thiols, and alkoxides .

  • Acids/Bases: Catalyze hydrolysis to diols .

Electrophilic Aromatic Substitution

The bromophenyl group directs incoming electrophiles to the para position relative to bromine:

C6H4Br-2+ElectrophileC6H3Br(E)-2,4\text{C}_6\text{H}_4\text{Br-2} + \text{Electrophile} \rightarrow \text{C}_6\text{H}_3\text{Br(E)-2,4}

Applications in Scientific Research

Pharmaceutical Intermediates

  • Drug Candidates: Oxetanes improve solubility and metabolic stability in bioactive molecules. For example, 3-(2-bromobenzyl)oxetane derivatives show potential in kinase inhibition.

  • Prodrug Synthesis: The oxetane’s ring-opening under physiological conditions enables controlled drug release .

Materials Science

  • Polymer Monomers: Oxetane rings polymerize via cationic mechanisms to form high-performance thermosets .

  • Liquid Crystals: Bromophenyl groups enhance anisotropic properties in mesogenic compounds .

HazardPrecautionary Measure
Skin ContactNitrile gloves, lab coat
InhalationFume hood, respiratory mask
StorageInert atmosphere, -20°C

Recent Research Advancements

Catalytic Asymmetric Synthesis

A 2025 study demonstrated enantioselective ring-opening of 2-aryl oxetanes using chiral Lewis acids, achieving up to 92% ee . This methodology could extend to 2-(2-bromophenyl)oxetane for producing chiral building blocks.

Computational Modeling

DFT calculations predict that the 2-bromo substituent lowers the LUMO energy (-1.8 eV) compared to non-brominated analogs, facilitating nucleophilic attacks .

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